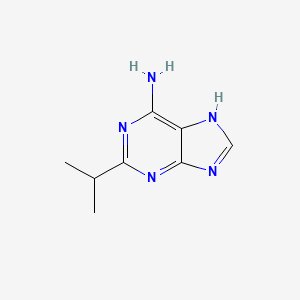
(R)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral amino acid derivative. This compound is notable for its unique structure, which includes an indene ring system fused with an amino acid moiety. The presence of the chiral center at the amino acid portion of the molecule makes it an interesting subject for stereochemical studies and applications in asymmetric synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indene.
Hydrogenation: Indene is subjected to catalytic hydrogenation to yield 2,3-dihydroindene.
Amination: The 2,3-dihydroindene is then converted to the corresponding amine through a series of reactions, including nitration, reduction, and protection-deprotection steps.
Industrial Production Methods: Industrial production of ®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the indene ring.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Various substituted derivatives at the amino group.
Chemistry:
Asymmetric Synthesis: The chiral nature of ®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid makes it valuable in asymmetric synthesis, where it can be used to induce chirality in target molecules.
Biology:
Enzyme Studies: The compound can be used as a substrate or inhibitor in enzyme studies, particularly those involving amino acid metabolism.
Medicine:
Drug Development: Its unique structure and chiral properties make it a potential candidate for drug development, particularly in the design of chiral drugs.
Industry:
Catalysis: The compound can be used as a chiral ligand in catalytic processes, enhancing the selectivity and efficiency of industrial reactions.
Mécanisme D'action
The mechanism of action of ®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The chiral center plays a crucial role in determining the specificity and affinity of these interactions. The compound can modulate biochemical pathways by acting as a substrate, inhibitor, or activator, depending on the context.
Comparaison Avec Des Composés Similaires
(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid: The enantiomer of the compound, differing only in the configuration at the chiral center.
Indene-1-carboxylic acid: Lacks the amino group, making it less versatile in terms of chemical reactivity.
1-Aminoindane: Similar structure but lacks the carboxylic acid group.
Uniqueness: ®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid stands out due to its combination of an indene ring system with a chiral amino acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
(1R)-1-amino-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,11H2,(H,12,13)/t10-/m1/s1 |
Clé InChI |
HTTPGMNPPMMMOP-SNVBAGLBSA-N |
SMILES isomérique |
C1C[C@@](C2=CC=CC=C21)(C(=O)O)N |
SMILES canonique |
C1CC(C2=CC=CC=C21)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



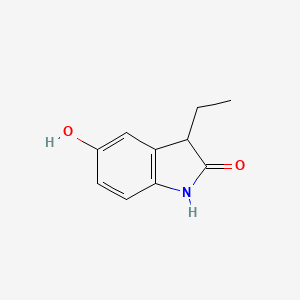
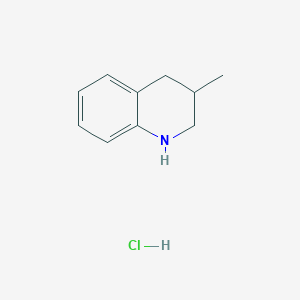

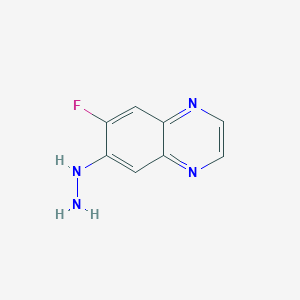
![2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B11911754.png)
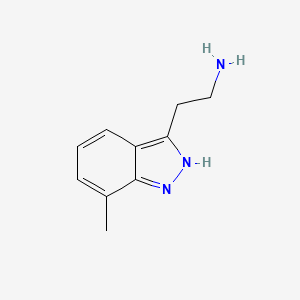

![N'-[(Trimethylsilyl)oxy]butanimidamide](/img/structure/B11911773.png)

![2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol](/img/structure/B11911782.png)


